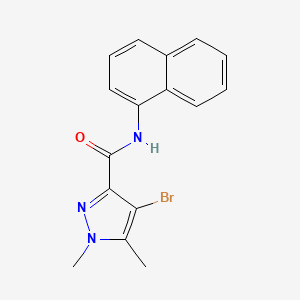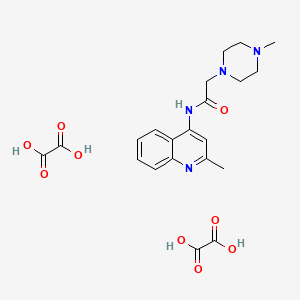
5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as isatin-thiosemicarbazone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, and its unique structure allows it to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This leads to the induction of apoptosis and the eventual death of cancer cells.
Biochemical and Physiological Effects
Apart from its anti-cancer properties, 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone has also been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone in laboratory experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone. One area of interest is in the development of new anti-cancer therapies based on this compound. Another potential area of research is in the development of new drugs for the treatment of bacterial and viral infections. Additionally, 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone could be used as a starting point for the synthesis of new compounds with improved properties and efficacy.
Synthesemethoden
The synthesis of 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone involves the reaction of isatin with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be easily purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Isatin-thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Several studies have shown that 5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneemicarbazone has potent anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)6-8-5-7-3-1-2-4-10(7)14-8/h1-6H,(H3,15,16,17,18,19)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVHVYRGYJIIM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(NC(=S)NC3=O)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(NC(=S)NC3=O)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)
![4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6017723.png)
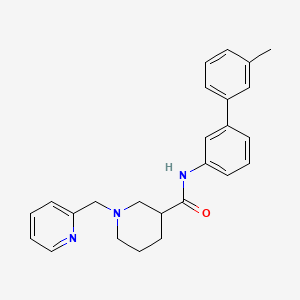
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
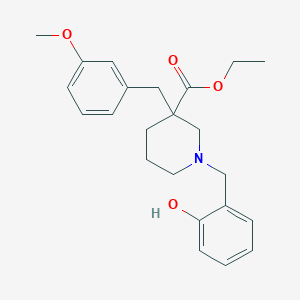
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)
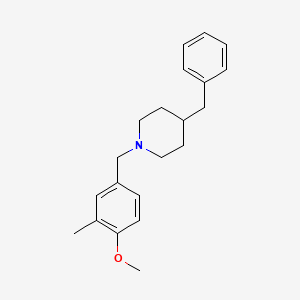
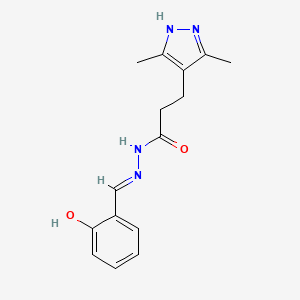
![1-(cyclopropylacetyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6017787.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)
